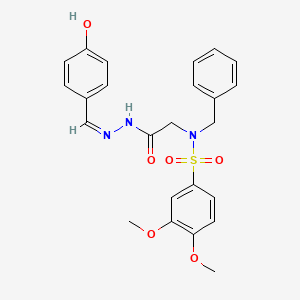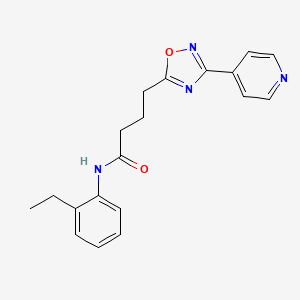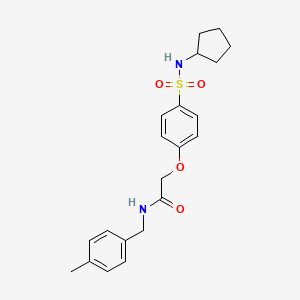
N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in recent years for its potential in scientific research. CPTH6 is a synthetic compound that has been designed to target specific enzymes and pathways in the body, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide works by binding to the active site of HDAC enzymes, preventing them from catalyzing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, which can have a variety of effects on gene expression and cellular processes. In addition to its effects on HDACs, N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to inhibit other enzymes and pathways, including the proteasome and NF-kB signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide are complex and highly dependent on the specific context of its use. In general, N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. It has also been shown to affect cellular processes such as apoptosis, autophagy, and DNA damage repair. However, the exact mechanisms underlying these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its specificity for HDAC enzymes, which allows researchers to selectively target these enzymes without affecting other cellular processes. Additionally, N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is relatively easy to synthesize and is commercially available, making it accessible to a wide range of researchers. However, there are also limitations to the use of N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments. For example, its effects can be highly dependent on the specific cell type and experimental conditions used, and its use may not be appropriate for all research questions.
Direcciones Futuras
There are many potential future directions for research on N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of more specific and potent inhibitors of HDAC enzymes, which could have important therapeutic applications in cancer and other diseases. Additionally, the effects of N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide on other cellular processes and pathways are still being studied, and there is much to learn about its potential uses in various fields of research. Overall, N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a valuable tool for scientific research, and its potential applications are still being explored.
Métodos De Síntesis
The synthesis of N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves several steps, including the condensation of 4-methylbenzoyl chloride with cycloheptylamine to form an intermediate product. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form the final product, N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. The synthesis of N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been well-documented in several scientific papers, and the compound is now commercially available for research purposes.
Aplicaciones Científicas De Investigación
N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used in a wide range of scientific studies, including cancer research, neurobiology, and immunology. One of the primary applications of N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is in the study of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and regulation. N-cycloheptyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit HDAC activity, making it a valuable tool for studying the role of HDACs in various biological processes.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-16-5-7-17(8-6-16)25(30)28-13-3-4-18-14-19(9-11-22(18)28)24(29)27-21-15-20(26)10-12-23(21)31-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKBXUQDJFBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
